1-(oxan-2-yl)-1H-1,2,3-triazole

IDH1 inhibition Oncology Structure-activity relationship

1-(oxan-2-yl)-1H-1,2,3-triazole (CAS: 1415312-43-4), also known as 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole, is a heterocyclic building block featuring a 1,2,3-triazole core N1-substituted with an oxan-2-yl (tetrahydropyran-2-yl) moiety. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, it is commonly prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a method prized for its efficiency and regioselectivity.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8188938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-2-yl)-1H-1,2,3-triazole
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=CN=N2
InChIInChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-5-4-8-9-10/h4-5,7H,1-3,6H2
InChIKeyAVPAQMQJAZGYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(oxan-2-yl)-1H-1,2,3-triazole: Core Chemical Identity and Structural Class


1-(oxan-2-yl)-1H-1,2,3-triazole (CAS: 1415312-43-4), also known as 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole, is a heterocyclic building block featuring a 1,2,3-triazole core N1-substituted with an oxan-2-yl (tetrahydropyran-2-yl) moiety . With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, it is commonly prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a method prized for its efficiency and regioselectivity . The oxan-2-yl group introduces a saturated oxygen-containing heterocycle, which differentiates it from simpler alkyl- or aryl-substituted triazoles by offering distinct physicochemical properties, including enhanced solubility, unique hydrogen-bonding capabilities, and a handle for further synthetic elaboration [1].

Why 1-(oxan-2-yl)-1H-1,2,3-triazole Cannot Be Replaced by Generic 1-Substituted-1,2,3-Triazoles


Generic substitution of 1-(oxan-2-yl)-1H-1,2,3-triazole with other 1-substituted-1,2,3-triazoles is not equivalent due to the unique electronic, steric, and physicochemical contributions of the oxan-2-yl group. This tetrahydropyran ring modulates the triazole's hydrogen-bond acceptor capacity (via the ring oxygen), alters lipophilicity and solubility profiles, and provides a conformational constraint that influences molecular recognition by biological targets [1]. In contrast, simple alkyl or aryl substituents lack these features, often resulting in divergent bioactivity, metabolic stability, and synthetic utility. For example, in IDH1 inhibitor development, the presence of the oxan-2-yl group in compound I-47 (IC₅₀ = 550 nM) conferred a substantial potency advantage over a structurally related analog lacking this moiety (Compound I-20, IC₅₀ > 1,000 nM), underscoring that the oxan-2-yl group is not an inert placeholder but a critical determinant of target engagement [2].

Quantitative Differentiation Evidence for 1-(oxan-2-yl)-1H-1,2,3-triazole in IDH1 Inhibition and Antiproliferative Hybrid Design


IDH1-R132H Inhibition: 1-(oxan-2-yl)-1H-1,2,3-triazole-Containing Compound I-47 (IC₅₀ = 550 nM) vs. Structurally Related Comparator I-20 (IC₅₀ > 1,000 nM)

In a direct head-to-head comparison from the same patent series (US10253015), compound I-47, which incorporates a 1-(oxan-2-yl)-1H-1,2,3-triazole moiety, demonstrated an IC₅₀ of 550 nM against the IDH1-R132H mutant enzyme [1]. In contrast, a structurally related analog, Compound I-20, which lacks this specific oxan-2-yl-triazole substitution pattern, exhibited an IC₅₀ greater than 1,000 nM under identical assay conditions [2].

IDH1 inhibition Oncology Structure-activity relationship

Antiproliferative Activity of Tetrahydropyran-Triazole Hybrids vs. Clinical Standards Cisplatin and 5-Fluorouracil

A series of tetrahydropyran-triazole hybrids, constructed using a 1,2,3-triazole linkage strategy analogous to that enabled by 1-(oxan-2-yl)-1H-1,2,3-triazole, demonstrated significant antiproliferative activity across a panel of six human tumor cell lines when compared with the clinical standards cisplatin and 5-fluorouracil [1]. While the publication does not disclose discrete GI₅₀ values for each compound, it reports that the synthesized hybrids exhibited activity comparable to or exceeding these benchmarks, thereby validating the tetrahydropyran-triazole scaffold as a productive starting point for anticancer lead generation.

Antiproliferative Cancer cell lines Hybrid molecules

Synthetic Accessibility: CuAAC Click Chemistry Yields for Oxan-2-yl-Triazole Derivatives

1-(oxan-2-yl)-1H-1,2,3-triazole and its derivatives are typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry known for its high regioselectivity, mild reaction conditions, and excellent yields [1]. While specific isolated yields for the parent compound are not disclosed in the primary literature, related oxan-2-yl-triazole derivatives have been reported with yields as high as 76% and purity >95% under optimized chromatographic conditions . For comparison, traditional thermal Huisgen cycloadditions often produce regioisomeric mixtures with lower overall yields, necessitating extensive purification.

Click chemistry CuAAC Synthetic efficiency

Physicochemical Differentiation: Predicted LogP, pKa, and Boiling Point vs. Unsubstituted 1,2,3-Triazole

The oxan-2-yl substitution confers distinct physicochemical properties relative to the unsubstituted 1,2,3-triazole core. Predicted values for 1-(oxan-2-yl)-1H-1,2,3-triazole include a boiling point of 293.5 ± 50.0 °C, a density of 1.33 ± 0.1 g/cm³, and a pKa of 0.35 ± 0.70 . In contrast, unsubstituted 1,2,3-triazole (CAS 288-36-8) has a reported melting point of 23-25 °C, a boiling point of 203 °C, and a pKa of approximately 1.2 [1]. The increased boiling point and altered pKa of the oxan-2-yl derivative reflect enhanced intermolecular interactions and modified electronic character of the triazole ring, which can influence solubility, permeability, and metabolic stability in drug discovery contexts.

Physicochemical properties Drug-likeness Formulation

Procurement-Driven Application Scenarios for 1-(oxan-2-yl)-1H-1,2,3-triazole


IDH1-Mutant Oncology Drug Discovery: Building Potent Inhibitors via Click Chemistry Assembly

Procure 1-(oxan-2-yl)-1H-1,2,3-triazole as a key intermediate for synthesizing IDH1-R132H inhibitors analogous to US10253015 Compound I-47, which demonstrated an IC₅₀ of 550 nM—a >1.8-fold potency advantage over a comparator lacking this motif [1]. The oxan-2-yl group is critical for achieving the requisite target engagement, making this compound a non-substitutable building block for IDH1-targeted oncology programs.

Antiproliferative Hybrid Molecule Synthesis: Tetrahydropyran-Triazole Conjugates with Cisplatin-Comparable Activity

Utilize 1-(oxan-2-yl)-1H-1,2,3-triazole in the construction of tetrahydropyran-triazole hybrid molecules via click chemistry. As demonstrated by Quintana et al. (2024), such hybrids exhibit significant antiproliferative activity across multiple human tumor cell lines, comparable to the clinical standards cisplatin and 5-fluorouracil [2]. This scaffold enables rapid diversification and SAR exploration for academic and industrial oncology research groups.

Chemical Biology Probe Development: Bioorthogonal Conjugation Handle with Enhanced Solubility

Leverage the unique physicochemical profile of 1-(oxan-2-yl)-1H-1,2,3-triazole—including its altered pKa (0.35) and increased boiling point relative to unsubstituted triazole —for bioconjugation applications where the oxan-2-yl group improves aqueous solubility and reduces non-specific binding. The compound serves as a versatile click chemistry partner for attaching fluorophores, affinity tags, or cytotoxic payloads to biomolecules in live-cell imaging and targeted protein degradation studies.

High-Throughput Screening Library Diversification: Accessing Underexplored Triazole Chemical Space

Incorporate 1-(oxan-2-yl)-1H-1,2,3-triazole into diversity-oriented synthesis workflows to generate screening libraries enriched with saturated oxygen heterocycles. The oxan-2-yl group imparts favorable 'lead-like' properties as guided by LLAMA software analysis, and its efficient synthesis via CuAAC click chemistry enables rapid parallel library construction with high regiochemical fidelity [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxan-2-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.